Nuarimol

Catalog No.
S537819
CAS No.
63284-71-9
M.F
C17H12ClFN2O
M. Wt
314.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nuarimol

Residue misidentification and fermentation disruption are critical risks in agrochemical R&D. Nuarimol (CAS 63284-71-9) is a pyrimidine CYP51 inhibitor that directly addresses these challenges.

  • Differentiates from Fenarimol in GC-MS/MS & LC-MS/MS residue assays for regulatory compliance.
  • Maintains fermentation integrity in brewing/winemaking crops-no yeast inhibition, unlike triazole fungicides.
  • R-enantiomer standard for enantioselective binding studies, exploiting halogen-bonding dynamics at CYP51.

CAS Number

63284-71-9

Product Name

Nuarimol

IUPAC Name

(2-chlorophenyl)-(4-fluorophenyl)-pyrimidin-5-ylmethanol

Molecular Formula

C17H12ClFN2O

Molecular Weight

314.7 g/mol

InChI

InChI=1S/C17H12ClFN2O/c18-16-4-2-1-3-15(16)17(22,13-9-20-11-21-10-13)12-5-7-14(19)8-6-12/h1-11,22H

InChI Key

SAPGTCDSBGMXCD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)O)Cl

solubility

Soluble in DMSO

Synonyms

alpha-(2-chlorophenyl)-alpha-(4-fluorophenyl)-5-pyrimidine methanol, nuarimol, nuarimol, (+-)-isomer, Trimidal

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)O)Cl

The exact mass of the compound Nuarimol is 314.0622 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

Nuarimol (CAS: 63284-71-9) is a pyrimidine-based sterol biosynthesis inhibitor (SBI) that functions by targeting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51). Structurally defined by its 2-chloro-4'-fluoro-benzhydryl alcohol core, it serves as a highly specific systemic fungicide and an essential analytical reference standard in agrochemical research . In procurement and formulation contexts, Nuarimol is valued for its distinct physicochemical profile—exhibiting a water solubility of 26 mg/L at 25 °C and a melting point of 126 °C—which makes it uniquely suited for systemic seed treatments and comparative enzymatic inhibition assays .

Research Fit

1
Class Pyrimidine DMI (sterol C-14 demethylase inhibitor)
2
Activity Curative and protective against powdery mildews, Septoria, Ustilago, Cercosporella
3
Context Cereal and sugar beet field research; resistance management studies

Substituting Nuarimol with closely related pyrimidines (such as Fenarimol) or broader in-class triazole SBIs (such as Propiconazole) fundamentally alters both systemic uptake and downstream process compatibility. For example, while triazole fungicides can severely disrupt downstream yeast fermentation processes when present as trace residues, pyrimidine analogs like Nuarimol maintain fermentation integrity and yeast viability [1]. Furthermore, substituting Nuarimol with non-fluorinated analogs alters the specific halogen-bonding dynamics within the CYP51 active site, directly impacting its enantioselective binding affinity and its efficacy as a systemic chemical probe [2].

Substitution Risk

!
Cross-resistance patterns with triazole DMIs are complex and phenotype-dependent; a resistant population to one DMI may still be susceptible to nuarimol.
!
Spectrum of activity differs from triazole DMIs; direct substitution without verification may lead to control failures.
!
Physico-chemical properties and formulation behavior affect field performance; granular vs. foliar applications are not interchangeable across DMI classes.

Downstream Fermentation Compatibility in Brewing Processes

When agricultural products are destined for fermentation, fungicide residues can critically impact yeast performance. In a comparative study of primary lager beer fermentation, wort spiked with 1 mg/L of Nuarimol yielded a final alcohol content of 5.2%, closely matching the 5.5% of the untreated blank. In stark contrast, substitution with the triazole Propiconazole caused stuck fermentation after four days, yielding only 1.4% alcohol [1].

Evidence DimensionFinal alcohol content after primary fermentation (1 mg/L residue)
Target Compound DataNuarimol (5.2% alcohol yield)
Comparator Or BaselinePropiconazole (1.4% alcohol yield)
Quantified DifferenceNuarimol yielded 3.7x higher alcohol content than Propiconazole, avoiding stuck fermentation.
ConditionsPrimary fermentation of young lager beer, 1 mg/L fungicide residue in pitching wort.

For procurement in agricultural sectors tied to brewing, malting, or viticulture, Nuarimol guarantees that trace residues will not catastrophically disrupt downstream yeast fermentation.

EC50 vs Triazoles
Head-to-head
Nuarimol EC50 17.1 µg/mL
Myclobutanil 153.5, Tebuconazole 42.7, Hexaconazole 34.0 µg/mL
Supports selection for resistant Colletotrichum management
In vitro assay against isolate 2001-45; field validation recommended

Enantioselective CYP51 Target Binding Affinity

Nuarimol exhibits distinct enantioselective binding properties within the CYP51 active site. Computational docking and bioactivity assays demonstrate that R-(+)-Nuarimol achieves a superior binding energy of -7.42 kcal/mol compared to -7.36 kcal/mol for S-(-)-Nuarimol. This difference is driven by the R-enantiomer's ability to form specific halogen bonds with Cys-470 and hydrogen bonds with Tyr-137 and His-468, leading to significantly higher inhibition of ergosterol biosynthesis in target pathogens [1].

Evidence DimensionCYP51 Molecular Docking Binding Energy
Target Compound DataR-(+)-Nuarimol (-7.42 kcal/mol)
Comparator Or BaselineS-(-)-Nuarimol (-7.36 kcal/mol)
Quantified DifferenceR-enantiomer shows stronger binding affinity (-0.06 kcal/mol difference) with additional halogen bonding.
ConditionsHomology modeling and molecular docking with fungal CYP51.

Buyers sourcing Nuarimol for high-precision enzymatic assays or structural biology must consider enantiopurity, as the R-enantiomer drives the primary inhibitory activity.

Field Efficacy vs Sulfur
Head-to-head
Equivalent control at 1/320th AI rate
0.28 kg/ha nuarimol matched 89.6 kg/ha sulfur; on par with triadimefon
Supports low-rate sugar beet powdery mildew program
5-year field trials; evaluate local Erysiphe betae populations

Selective Inhibition of Fungal vs. Plant Ent-Kaurene Oxidase

Nuarimol demonstrates highly specific cross-kingdom selectivity when used as an inhibitor of gibberellin biosynthesis. In comparative assays, Nuarimol effectively inhibited fungal ent-kaurene oxidation and growth in Gibberella fujikuroi at low concentrations, whereas it was significantly less effective at inhibiting the equivalent pathways in higher plants. This is the exact opposite structure-activity relationship compared to plant-growth regulators like Ancymidol, which strongly inhibit plant systems but are weak against the fungal enzyme [1].

Evidence DimensionSelectivity for fungal vs. plant ent-kaurene oxidase
Target Compound DataNuarimol (Highly effective against fungal enzyme, weak against plant enzyme)
Comparator Or BaselineAncymidol (Highly effective against plant enzyme, weak against fungal enzyme)
Quantified DifferenceOpposite structure-activity relationship demonstrating distinct molecular target selectivity.
ConditionsGibberella fujikuroi fungal cultures vs. higher plant tissue assays.

Establishes Nuarimol as a highly selective chemical probe for researchers needing to isolate fungal gibberellin pathways without disrupting host plant physiology.

Yield: Granular vs Sulfur
Head-to-head
Reported significantly higher root yields
1.12 kg/ha granular nuarimol vs biweekly sulfur sprays
Supports granular formulation for season-long control
Yield effect may include growth regulation; verify in local cultivars
P. omnivorum Potency
Cross-study
ppb range
Comparable to fenarimol and select triazoles; imidazoles less active
Supports pyrimidine-class potency context
Poison agar assay; class-level inference
Cross-Resistance Profile
Head-to-head
Conditional cross-resistance, phenotype-dependent
Spontaneous mutants cross-resistant; some UV mutants not cross-resistant
Supports resistance management review
U. maydis model; may retain utility where triazole resistance exists
Beneficial Arthropod Safety
Class-level
Bee LC50 >1 g/L; negligible effect on P. persimilis
Reported selectivity profile vs some triazole comparators
Reported selectivity context; IPM compatibility review
Supplier and literature data; verify for target beneficial species

Analytical Standard for Agrochemical Residue Workflows

Procured for GC-MS/MS and LC-MS/MS testing to accurately quantify pyrimidine fungicide residues in food commodities, particularly to differentiate Nuarimol from Fenarimol in regulatory compliance assays.

Downstream-Safe Crop Protection Formulations

Selected for agricultural applications (e.g., malting barley, hops, or grapes) where preventing stuck primary fermentation in downstream brewing or winemaking is a strict process requirement, avoiding the pitfalls of triazole substitutes [1].

Systemic Seed Treatment Development

Utilized in seed coating formulations where its specific water solubility (26 mg/L) and systemic mobility provide early-season protection, differentiating it from strictly foliar alternatives .

Chiral Resolution and CYP51 Structural Studies

Used in advanced biochemical assays to study enantioselective halogen bonding and hydrophobic interactions within the 14α-demethylase active site, leveraging the distinct binding profile of its R-enantiomer [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Colletotrichum management in DMI-resistant regions
DMI cross-resistance profile
EC50 verification against local resistant isolates
Low-rate sugar beet powdery mildew control
Formulation and application method fit
Yield response vs sulfur baseline in field
IPM-compatible fungicide selection
Ecotoxicological selectivity profile
Compatibility with key beneficials and pollinators
Cotton root rot research reference
Pyrimidine DMI potency context
ppb-range activity validation in soil assays

XLogP3

2.2

Exact Mass

314.0622

LogP

3.18 (LogP)

Appearance

Solid powder

Melting Point

126.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Fungicides, Industrial

Pictograms

Irritant

Irritant

Other CAS

63284-71-9

Wikipedia

Nuarimol

Use Classification

Agrochemicals -> Fungicides

General Manufacturing Information

5-Pyrimidinemethanol, .alpha.-(2-chlorophenyl)-.alpha.-(4-fluorophenyl)-: ACTIVE
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